6-fluoro-5-nitro-2(3H)-benzothiazolone

Overview

Description

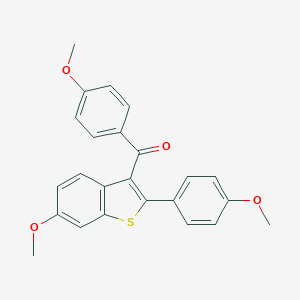

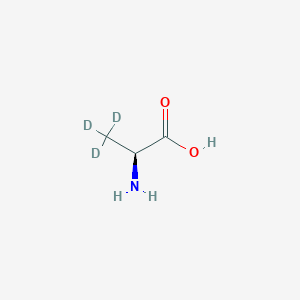

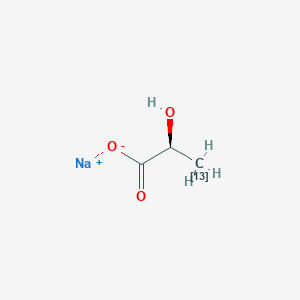

6-fluoro-5-nitro-2(3H)-benzothiazolone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FNBT, and it has a molecular formula of C7H3FN2O3S. In

Mechanism Of Action

The mechanism of action of 6-fluoro-5-nitro-2(3H)-benzothiazolone is not fully understood. However, it is believed to exert its antibacterial activity by inhibiting the activity of bacterial enzymes that are involved in the synthesis of cell wall components. In materials science, the charge-transport properties of this compound are believed to arise from its ability to form π-π stacking interactions with adjacent molecules. In environmental science, the selectivity and sensitivity of this compound towards heavy metal ions are believed to arise from its ability to form coordination complexes with these ions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-fluoro-5-nitro-2(3H)-benzothiazolone have not been extensively studied. However, it has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for use in various applications.

Advantages And Limitations For Lab Experiments

The advantages of using 6-fluoro-5-nitro-2(3H)-benzothiazolone in lab experiments include its ease of synthesis, low toxicity towards mammalian cells, and potential applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 6-fluoro-5-nitro-2(3H)-benzothiazolone. One direction is the further exploration of its antibacterial activity and potential use as an antibacterial agent. Another direction is the further exploration of its charge-transport properties and potential use in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in environmental monitoring.

Scientific Research Applications

6-fluoro-5-nitro-2(3H)-benzothiazolone has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, this compound has been studied for its potential use as an antibacterial agent. It has been found to exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In materials science, 6-fluoro-5-nitro-2(3H)-benzothiazolone has been studied for its potential use in the development of organic semiconductors. It has been found to exhibit good charge-transport properties, making it a promising candidate for use in electronic devices. In environmental science, this compound has been studied for its potential use in the detection of heavy metal ions in water. It has been found to exhibit good selectivity and sensitivity towards certain heavy metal ions, making it a promising candidate for use in environmental monitoring.

properties

CAS RN |

111332-15-1 |

|---|---|

Product Name |

6-fluoro-5-nitro-2(3H)-benzothiazolone |

Molecular Formula |

C7H3FN2O3S |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

6-fluoro-5-nitro-3H-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C7H3FN2O3S/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11) |

InChI Key |

JVOFJNPTDFAEEG-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2 |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2 |

synonyms |

2(3H)-Benzothiazolone,6-fluoro-5-nitro-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)

![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)

methanone](/img/structure/B52461.png)